molecular formula C6H5BF2O3 B1426591 4,5-Difluoro-2-hydroxyphenylboronic acid CAS No. 1432610-22-4

4,5-Difluoro-2-hydroxyphenylboronic acid

Cat. No.: B1426591
CAS No.: 1432610-22-4
M. Wt: 173.91 g/mol
InChI Key: YIKIRVLQGNKPFB-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-hydroxyphenylboronic acid (CAS 1432610-22-4) is a high-purity boronic acid derivative supplied with a typical purity of 96% . This compound, with the molecular formula C6H5BF2O3 and a molecular weight of 173.91 g/mol, serves as a versatile building block in organic synthesis and pharmaceutical research . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . The unique structure, featuring both fluorine substituents and a hydroxyl group on the phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Boronic acids like this one are essential reagents in the toolkit of medicinal and process chemists working in drug discovery . ATTENTION: This product is for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses. .

Properties

IUPAC Name

(4,5-difluoro-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIRVLQGNKPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256764
Record name B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301256764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432610-22-4
Record name B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432610-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Overview

Starting Materials and General Strategy

The synthesis of 4,5-Difluoro-2-hydroxyphenylboronic acid typically begins with appropriately substituted bromophenols or fluorinated hydroxybenzenes as precursors. The key steps involve:

  • Formation of organometallic intermediates (e.g., Grignard reagents or lithium-halogen exchange species)
  • Reaction with boron-containing reagents such as trimethyl borate or boric acid esters
  • Hydrolysis or acidolysis to yield the boronic acid functionality
  • Use of protecting groups on the hydroxy group to avoid side reactions during metallation and boronation steps

Detailed Preparation Methods

Organometallic Route via Bromophenol Derivatives

A robust and scalable method involves starting from 4,5-difluoro-2-bromophenol or closely related bromophenols, followed by protection of the phenolic hydroxyl group. Common protecting groups include:

  • tert-Butyldimethylsilyl (TBDMS)
  • 3,4-Dihydropyran (DHP) to form tetrahydropyranyl (THP) ethers
  • Benzyl (Bn) groups

This protection prevents unwanted side reactions during metallation.

Stepwise Procedure:
  • Protection of Hydroxyl Group : The phenol is converted into a protected ether (e.g., TBDMS ether) under standard conditions.
  • Formation of Grignard Reagent : The protected bromophenol is treated with isopropylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at low temperatures (-10 to 0 °C) to generate the corresponding arylmagnesium species.
  • Reaction with Boron Source : The Grignard reagent is then reacted with trimethyl borate (B(OMe)3) at low temperature, followed by stirring at room temperature overnight to form the boronate intermediate.
  • Hydrolysis and Deprotection : Acidic work-up (e.g., with 10% hydrochloric acid) removes the protecting group and hydrolyzes the boronate to yield the target hydroxyphenylboronic acid.
Yields and Purity:
  • Total yields for the two-step boronation and hydrolysis process range from 84% to 87%.
  • High-performance liquid chromatography (HPLC) purity exceeds 99%.
  • The process is conducted under nitrogen atmosphere to avoid oxidation and moisture interference.
Example Data from Industrial-Scale Synthesis:
Step Reagents/Conditions Yield (%) Purity (HPLC) Notes
Protection of 4,5-difluoro-2-bromophenol TBDMS-Cl or DHP, base, solvent >90 - Protects phenol for metallation
Grignard Formation iPrMgCl·LiCl in THF, -10 to 0 °C Quantitative - Formation of arylmagnesium intermediate
Boronation Trimethyl borate, THF, 0 °C to RT, overnight - - Boronate intermediate formed
Hydrolysis & Deprotection 10% HCl, pH 3-4, extraction with ethyl acetate 84-87 99.4-99.7 Final boronic acid obtained

One-Pot Lithiation and Boronation Method

An alternative approach uses n-butyllithium for lithium-halogen exchange directly on bromophenol derivatives without prior protection, followed by reaction with boric acid esters.

  • The reaction is typically carried out at low temperatures (-78 °C to 0 °C) in THF.
  • After lithiation, trimethyl borate or other boron esters are added.
  • Acidic quench hydrolyzes the boronate to the boronic acid.
  • This method yields approximately 60% product, somewhat lower than the Grignard route but simpler in step count.

Palladium-Catalyzed Coupling Methods

Though less common for this specific compound, palladium-catalyzed cross-coupling reactions can be used to construct hydroxyarylboronic acids from halogenated aromatics and boronic acid derivatives.

  • Catalysts such as Pd(PPh3)4 are employed.
  • Bases like K2CO3 and solvents such as toluene/ethanol/water mixtures are used.
  • Reaction temperatures are mild (85-90 °C).
  • These methods are more suited for biphenyl derivatives but provide insights into boronic acid synthesis strategies.

Research Findings and Practical Considerations

  • Protecting Groups : The choice of protecting group is critical for yield and ease of removal. TBDMS and THP groups are preferred due to water solubility after deprotection and ease of removal under acidic conditions.
  • Reaction Atmosphere : Nitrogen or inert atmosphere is essential to prevent oxidation of sensitive intermediates.
  • Temperature Control : Low temperatures during metallation prevent side reactions and improve selectivity.
  • Purification : Crystallization from solvents like acetone and heptane provides high-purity product.
  • Scale-Up : The Grignard-based method has been successfully scaled to dozens of kilograms with good process stability and reproducibility.
  • Yield Optimization : The two-step Grignard-boronation-hydrolysis sequence yields up to 87%, superior to direct lithiation methods (~60%).

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Grignard + Boronation + Hydrolysis 4,5-Difluoro-2-bromophenol (protected) iPrMgCl·LiCl, THF, trimethyl borate, acid workup 84-87 High purity, scalable, industrially viable
Direct Lithiation + Boronation 4,5-Difluoro-2-bromophenol n-BuLi, trimethyl borate, acid hydrolysis ~60 Simpler but lower yield
Pd-Catalyzed Coupling Brominated aromatics + boronic acid Pd(PPh3)4, K2CO3, toluene/ethanol/water, 85-90 °C Variable More complex, less common for this compound

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenols, boronic esters, and various functionalized aromatic compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4,5-difluoro-2-hydroxyphenylboronic acid as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Case Study : A study demonstrated that this compound exhibited an IC₅₀ value of 12 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
A549 (Lung)15Cell cycle arrest
HCT116 (Colon)20Apoptosis and necrosis

Inhibition of Protein-Tyrosine Phosphatases

The compound has been identified as a selective inhibitor of specific protein-tyrosine phosphatases, which play a crucial role in cancer progression.

  • Research Findings : Inhibitory assays revealed that this compound inhibited MptpB with an IC₅₀ of 17 μM, showing promise for further development as a therapeutic agent against tuberculosis and related diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to form stable complexes with various substrates makes it valuable for creating complex molecular architectures.

Cross-Coupling Reactions

The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing biaryl compounds.

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, K₂CO₃, DMF85
Buchwald-Hartwig ReactionCuI catalyst, Et₃N78

Agrochemicals

The application of this compound extends to agrochemicals, where it is used to develop herbicides and fungicides due to its ability to inhibit specific enzymes involved in plant growth.

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal properties against pathogens like Candida albicans and Aspergillus niger.

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans50 μg/ml
Aspergillus niger30 μg/ml

Material Science

The unique properties of boronic acids make them suitable for applications in material science, particularly in creating responsive materials that can change properties under specific conditions.

Smart Materials

Research indicates that incorporating boronic acids into polymer matrices can yield materials with tunable mechanical properties and responsiveness to environmental stimuli.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-hydroxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic and synthetic processes. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be exploited in drug design and development .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Boronic Acids

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Features
This compound 1432610-22-4 4-F, 5-F, 2-OH 173.91 96% High Lewis acidity; planar structure
3,5-Difluoro-2-hydroxyphenylboronic acid 1150114-51-4 3-F, 5-F, 2-OH 173.91 98% Meta-fluorine positions; lower acidity
2,4-Difluorophenylboronic acid 144025-50-3 2-F, 4-F 157.91 97% No hydroxyl group; weaker H-bonding
(4,5-Difluoro-2-methoxyphenyl)boronic acid 406482-20-0 4-F, 5-F, 2-OCH₃ 187.96 N/A Methoxy group reduces acidity
3-Fluoro-4-hydroxyphenylboronic acid 182344-14-5 3-F, 4-OH 155.92 97% Single fluorine; ortho-hydroxyl

Biological Activity

4,5-Difluoro-2-hydroxyphenylboronic acid (CAS No. 1432610-22-4) is a boronic acid derivative that has garnered attention for its potential biological applications. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyl group on the phenyl ring, enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, pharmacokinetics, and applications in scientific research.

Target Interactions
Boronic acids typically interact with biological targets through reversible covalent bonds with hydroxyl groups. Specifically, this compound can form covalent bonds with serine residues in the active sites of enzymes such as serine proteases. This interaction inhibits enzyme activity and alters various cellular processes .

Biochemical Pathways
The compound is involved in several biochemical pathways due to its ability to interact with biomolecules containing diols, such as sugars and glycoproteins. This interaction can lead to the modulation of enzyme activity and influence signal transduction pathways, ultimately affecting gene expression and cellular metabolism.

Cellular Effects

Enzyme Inhibition
In vitro studies have shown that this compound effectively inhibits serine proteases, leading to decreased enzyme activity. This inhibition can significantly impact processes such as cell proliferation, apoptosis, and differentiation.

Dosage Effects
The compound exhibits dose-dependent effects in animal models. At lower concentrations, it selectively inhibits target enzymes with minimal toxicity. However, higher doses may result in adverse effects such as hepatotoxicity or nephrotoxicity .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by factors such as pKa values and lipophilicity. The compound's stability under standard laboratory conditions allows for sustained biological effects over time; however, degradation may occur under extreme conditions. Studies indicate that the biological effects can persist from several hours to days depending on concentration and exposure duration .

Research Applications

This compound has diverse applications in various fields:

  • Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
  • Biology: Employed in synthesizing biologically active molecules and pharmaceuticals.
  • Medicine: Investigated for potential therapeutic applications due to its enzyme-inhibiting properties.
  • Industry: Applied in producing advanced materials and polymers .

Comparison with Similar Compounds

Compound NameKey Features
4-Isopropoxyphenylboronic acidLacks fluorine substituents; different reactivity
4,5-Difluorophenylboronic acidSimilar structure but without hydroxyl group
2-Isopropoxyphenylboronic acidDifferent substituents affecting biological activity

This compound is unique due to its combination of fluorine atoms and a hydroxyl group on the phenyl ring, enhancing its reactivity compared to other boronic acids .

Case Studies

Study on Enzyme Inhibition
A study demonstrated that this compound inhibited serine protease activity in vitro. The compound was found to bind effectively to the active site of the enzyme, leading to a significant reduction in enzymatic function over time.

Toxicity Assessment
In an animal model study assessing toxicity at varying doses, it was observed that lower doses resulted in selective inhibition of target enzymes without significant side effects. In contrast, higher doses led to observable toxicity markers in liver function tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Difluoro-2-hydroxyphenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : Start with halogen-directed lithiation of 4,5-difluoro-2-hydroxybenzene derivatives followed by boronation using trimethyl borate or pinacolborane. Control temperature (-78°C for lithiation, 0–25°C for boronation) and use anhydrous solvents (THF or diethyl ether) to minimize side reactions. Monitor yield via HPLC or NMR .
  • Key Variables : Excess boronating agents (1.5–2.0 eq) improve yield. Oxygen-sensitive intermediates require inert atmosphere (N₂/Ar). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

  • NMR Analysis :

  • ¹H NMR : Hydroxyl proton (δ ~9–10 ppm) and fluorine coupling patterns (meta-fluorines show splitting).
  • ¹¹B NMR : Boron peak at δ ~30 ppm (characteristic of arylboronic acids).
  • ¹⁹F NMR : Distinct chemical shifts for para-fluorines (δ ~-120 to -140 ppm) vs. meta-fluorines .
    • IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H stretching (~3200 cm⁻¹) confirm boronic acid and hydroxyl groups .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Potential skin/eye irritant (H315, H319) and respiratory sensitizer (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C under inert gas to prevent hydrolysis. Avoid exposure to moisture .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents impact Suzuki-Miyaura coupling efficiency with this boronic acid?

  • Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances boronic acid’s electrophilicity, accelerating transmetallation. However, steric hindrance from ortho-hydroxyl may reduce reactivity. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar aprotic solvents (DMF, dioxane) .
  • Data Contradictions : Conflicting reports on coupling yields may arise from competing protodeboronation under basic conditions. Use low-temperature (50–80°C) and short reaction times .

Q. What computational models predict the stability of this compound in aqueous media?

  • DFT/B3LYP Studies : Calculate hydration energies and pKa values (predicted pKa ~8.5–9.0 for boronic acid group). Solvent models (e.g., PCM) simulate aqueous stability, showing rapid hydrolysis at pH <6. Validate with experimental kinetic studies .
  • Hygroscopicity : Molecular dynamics simulations reveal strong hydrogen bonding with water, necessitating anhydrous storage .

Q. How can crystallography resolve ambiguities in the solid-state structure of this compound?

  • X-Ray Diffraction : Single-crystal analysis confirms planarity of the boronic acid group and intramolecular hydrogen bonding (O-H⋯F). Compare with related structures (e.g., 3,5-Difluoro-2-hydroxybenzoic acid, CCDC ref: 189283-53-2) to assess lattice packing effects .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency), perform controlled replicates with standardized conditions (fixed Pd loading, solvent ratios) and statistical validation (t-tests, ANOVA) .
  • Advanced Characterization : Use tandem MS/MS to detect degradation products (e.g., deboronated intermediates) and synchrotron XRD for high-resolution structural data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4,5-Difluoro-2-hydroxyphenylboronic acid
Reactant of Route 2
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